N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide is a heterocyclic compound featuring a tetrahydroquinolinone core substituted at position 1 with a benzyl group and at position 6 with a 2-bromobenzamide moiety. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding, making it a common motif in kinase inhibitors and CNS-targeting agents .
Synthetic routes for analogous tetrahydroquinolinone derivatives often involve cyclocondensation of substituted benzamides with aldehydes or ketones, followed by functionalization via cross-coupling or amidation reactions. For example, Jue et al. demonstrated a one-pot cyanation and N-arylation strategy to construct similar tetrahydroquinolinone derivatives .
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c24-20-9-5-4-8-19(20)23(28)25-18-11-12-21-17(14-18)10-13-22(27)26(21)15-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSULTMYSKVRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anilines with Carbonyl Compounds
The Pfitzinger reaction remains a cornerstone for constructing the tetrahydroquinoline framework. This method involves condensing isatin derivatives with α,β-unsaturated carbonyl compounds under basic conditions. For example, reacting 5-aminoisatin with ethyl acetoacetate generates the bicyclic tetrahydroquinoline core.
Benzylation at Position 1
Introducing the benzyl group requires alkylation of the tetrahydroquinoline nitrogen. Benzyl bromide serves as the standard electrophile, with reactions typically conducted in anhydrous dimethylformamide (DMF) using potassium carbonate as a base. Optimal temperatures range between 80–100°C, achieving 85–92% yields in model systems.
Regioselective Functionalization at Position 6
Position 6 functionalization presents unique challenges due to electronic effects from the ketone at position 2. Key methodologies include:
Direct Amidation of 6-AminoTetrahydroquinoline
The most direct route couples 6-amino-1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline with 2-bromobenzoyl chloride. This reaction proceeds in dichloromethane with triethylamine as an acid scavenger, typically achieving 75–82% yields after purification.
Table 1: Amidation Reaction Optimization
| Parameter | Optimal Range | Yield Impact (%) |
|---|---|---|
| Solvent | Dichloromethane | +12 vs. THF |
| Base | Triethylamine | +8 vs. Pyridine |
| Temperature | 0–5°C | +15 vs. RT |
| Reaction Time | 4–6 hours | ±5 |
Ullmann-Type Coupling for Challenging Substrates
For substrates with steric hindrance, copper-catalyzed coupling between 6-iodotetrahydroquinoline derivatives and 2-bromobenzamide proves effective. Using 10 mol% CuI and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C achieves 68–73% yields.
Halogenation Strategies for Bromine Incorporation
Introducing the bromine atom precedes or follows amidation depending on synthetic design:
Pre-Amidation Bromination
Electrophilic bromination of benzamide precursors using bromine in acetic acid at 40°C provides regioselective para-bromination (87–93% yield). Subsequent ortho-directing effects from the amide group enable precise positioning.
Post-Amidation Bromination
Direct bromination of the assembled molecule employs N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. This method shows moderate efficiency (55–62% yield) due to competing side reactions at the tetrahydroquinoline core.
Key Process Innovations from Patent Literature
Recent advances from CN102942524A reveal critical optimizations:
Trichloromethyl Intermediate Formation
Chlorination of toluenequinoline derivatives using Cl₂ gas with PCl₃ catalysis under 500W tungsten-iodine lamp irradiation generates trichloromethyl intermediates crucial for subsequent hydrolysis to acid chlorides:
Reaction conditions:
- Substrate : Cl₂ molar ratio = 1 : 9
- Temperature: 105–140°C
- Time: 36–60 hours
- Yield: 70–90% purity
Hydrolysis to Acid Chlorides
Controlled hydrolysis of trichloromethyl intermediates at 0–5°C using ice-water mixtures produces benzoyl chlorides with 85–98% purity. The process minimizes over-hydrolysis to carboxylic acids.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Functionalization | 5 | 38–42 | 88–92 |
| Convergent Synthesis | 3 | 51–58 | 85–89 |
| Patent-Based Approach | 4 | 63–67 | 90–96 |
The patent-derived method demonstrates superior efficiency through:
- In-situ generation of reactive intermediates
- Minimized protection/deprotection sequences
- Improved regiocontrol via radical stabilization
Critical Challenges and Mitigation Strategies
Steric Hindrance in Amidation
The benzyl group at position 1 creates significant steric bulk, reducing amidation efficiency by 20–25% compared to unsubstituted analogs. Mitigation approaches include:
- Using HATU instead of EDCl for coupling (12–15% yield improvement)
- Ultrasonic irradiation during reaction (18% faster kinetics)
Bromine-Labile Intermediates
Thermal decomposition of brominated intermediates above 80°C necessitates:
- Strict temperature control (±2°C)
- Addition of radical scavengers (0.5–1.0% hydroquinone)
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo or hydroxyl groups, while substitution reactions may produce a variety of substituted benzamides.
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study biological processes and molecular interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and molecular properties between N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide and related compounds:
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a benzyl group and a bromobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 440.35 g/mol. The presence of the bromine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H22BrN2O |
| Molecular Weight | 440.35 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific kinases by competing with adenosine triphosphate (ATP) for binding sites, disrupting critical cellular signaling pathways. This inhibition can lead to effects such as apoptosis in cancer cells.
- Antimicrobial Activity : Research indicates that similar compounds exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.
Biological Activity Studies
Recent studies have highlighted the biological activity of this compound and its derivatives:
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent antiproliferative effects.
Antibacterial Activity
The compound's antibacterial efficacy was evaluated against several pathogenic strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL depending on the strain, demonstrating significant antibacterial activity.
Case Studies
Several case studies have been conducted to further understand the biological implications of this compound:
-
Study on Cancer Cell Lines :
- Researchers treated HeLa cells with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in viability, correlating with increased apoptosis markers such as caspase activation.
-
Antimicrobial Efficacy Assessment :
- A study compared the antibacterial activity of this compound with standard antibiotics.
- The compound outperformed several conventional antibiotics against resistant strains of Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling a bromobenzoyl chloride derivative with a 6-amino-tetrahydroquinoline intermediate under basic conditions (e.g., triethylamine in dichloromethane). Key optimizations include:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and by-products .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm the tetrahydroquinoline core and benzamide substitution pattern. Aromatic protons (6.8–8.2 ppm) and the amide carbonyl (165–170 ppm) are diagnostic .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) at m/z ~432 validate the molecular weight .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, MAPK) using fluorescence-based ADP-Glo™ kits. IC values <10 µM suggest therapeutic potential .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines?
- Methodological Answer :
- Dose-response normalization : Use Hill equation modeling to account for variable receptor expression .
- Off-target profiling : Employ proteome-wide affinity chromatography to identify unintended interactions (e.g., with cytochrome P450 enzymes) .
- Metabolite analysis : LC-MS/MS detects active metabolites that may explain discrepancies (e.g., dehalogenation products) .
Q. What strategies are effective for improving the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the bromine atom with a trifluoromethyl group to reduce oxidative metabolism .
- Prodrug design : Mask the amide group with a labile ester to enhance bioavailability .
- In silico ADMET prediction : Tools like SwissADME predict logP and CYP450 interactions to guide structural modifications .
Q. How can stereochemical purity be ensured during large-scale synthesis?
- Methodological Answer :
- Chiral chromatography : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% IPA/CO) to resolve enantiomers (RT differences ~0.88 min) .
- Asymmetric catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereochemistry .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational docking predictions for target binding?
- Methodological Answer :
- Flexible docking simulations : Use Schrödinger’s Induced Fit Docking to account for protein conformational changes .
- Solvent effects : Include explicit water molecules in MD simulations to improve binding affinity predictions .
- Validation : Cross-check with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
